6-Chloro-[1,2,4]triazolo[4,3-a]pyridine

Kinase Inhibition c-Met Oncology

Select 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1048913-70-7) for your medicinal chemistry program to leverage a 3.6-fold potency advantage in c-Met kinase inhibition over 6-fluoro analogs. The chlorine substituent at the 6-position provides an optimal logP of 2.8 for CNS drug discovery and enables 1.8-fold higher Suzuki-Miyaura coupling yields for efficient library synthesis. This scaffold is validated by superior in vivo antitumor efficacy and is the preferred starting point for SAR-driven lead optimization. Ensure your next-generation c-Met inhibitor program begins with the most potent, synthetically efficient building block.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 1048913-70-7
Cat. No. B1415193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-[1,2,4]triazolo[4,3-a]pyridine
CAS1048913-70-7
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CC2=NN=CN2C=C1Cl
InChIInChI=1S/C6H4ClN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H
InChIKeyXPQSFULFENPUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1048913-70-7): Chemical Identity and Core Scaffold for Targeted Library Synthesis


6-Chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1048913-70-7) is a heterocyclic building block consisting of a fused triazole-pyridine ring system with a chlorine substituent at the 6-position . This scaffold belongs to the triazolopyridine class, which is widely employed in medicinal chemistry due to its ability to act as a key intermediate for diverse biologically active molecules [1]. The compound is commercially available with purities typically ranging from 95% to 98% (HPLC) and a molecular formula of C6H4ClN3 (MW 153.57) .

Why 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by Other Halogenated or Unsubstituted Triazolopyridines


In medicinal chemistry programs, the triazolopyridine scaffold is often diversified via halogen substitutions to modulate potency, selectivity, and pharmacokinetic properties [1]. However, the 6-chloro variant is not interchangeable with its 6-fluoro, 6-bromo, or unsubstituted analogs. The chlorine atom at the 6-position imparts a distinct electronic and steric profile that influences key drug-like attributes such as lipophilicity, metabolic stability, and target engagement [2]. Direct replacement with other halogenated or unsubstituted triazolopyridines can lead to unpredictable changes in SAR, potentially compromising lead optimization efforts [3]. The quantitative evidence below delineates the precise differentiation points that make 6-chloro-[1,2,4]triazolo[4,3-a]pyridine the preferred starting point for specific medicinal chemistry campaigns.

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Quantified Differentiation Against Halogenated Analogs in c-Met Kinase Inhibition


c-Met Kinase Inhibition: 6-Chloro Substitution Confers Superior Potency Over 6-Fluoro and 6-Bromo Analogs

In a direct head-to-head SAR study, the 6-chloro-substituted [1,2,4]triazolo[4,3-a]pyridine derivative (compound 4d) exhibited a c-Met kinase IC50 of 0.8 nM, representing a 3.6-fold improvement over the 6-fluoro analog (IC50 = 2.9 nM) and a 12.5-fold improvement over the 6-bromo analog (IC50 = 10 nM) [1]. The 6-unsubstituted parent scaffold was inactive (IC50 > 10,000 nM), highlighting the critical role of the 6-chloro moiety for potent c-Met engagement [1].

Kinase Inhibition c-Met Oncology

Cellular Antiproliferative Activity: 6-Chloro Derivative Demonstrates Enhanced Tumor Cell Growth Inhibition Relative to 6-Fluoro Analog

In cellular assays, the 6-chloro-substituted derivative (4d) inhibited the proliferation of SNU5 gastric cancer cells (c-Met amplified) with an IC50 of 1.2 nM, compared to 4.5 nM for the 6-fluoro analog, representing a 3.8-fold improvement in cellular potency [1]. Importantly, the compound showed no significant cytotoxicity against normal cell lines at concentrations up to 10 μM, indicating a selective antiproliferative effect.

Cancer Cell Proliferation Gastric Cancer c-Met Amplification

In Vivo Antitumor Efficacy: 6-Chloro Scaffold-Containing Lead Shows Dose-Dependent Tumor Regression Superior to Clinical Candidate SGX-523

The 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-based lead compound (4d·CH3SO3H) demonstrated superior in vivo antitumor activity compared to SGX-523, a clinical-stage c-Met inhibitor. In MKN-45 gastric cancer xenografts, compound 4d·CH3SO3H at 10 mg/kg QD achieved 78% tumor growth inhibition (TGI), while SGX-523 at the same dose achieved only 45% TGI (1.7-fold difference) [1]. In NCI-H1993 NSCLC xenografts, 4d·CH3SO3H achieved 82% TGI versus 52% for SGX-523 (1.6-fold difference) [1].

In Vivo Xenograft Gastric Cancer Non-Small Cell Lung Cancer

Physicochemical Property Comparison: 6-Chloro Imparts Optimal Lipophilicity and Metabolic Stability Relative to Other 6-Substituted Analogs

Comparative physicochemical profiling revealed that the 6-chloro-substituted [1,2,4]triazolo[4,3-a]pyridine derivative exhibited a logP value of 2.8, which falls within the ideal range (2.0-3.5) for CNS drug-like properties [1]. In contrast, the 6-fluoro analog (logP 2.2) was more polar, potentially limiting blood-brain barrier penetration, while the 6-bromo analog (logP 3.5) was more lipophilic, increasing the risk of off-target binding and faster metabolic clearance [1]. Additionally, the 6-chloro derivative demonstrated favorable metabolic stability in human liver microsomes with a half-life (t1/2) of 85 min, compared to 62 min for the 6-fluoro analog and 45 min for the 6-bromo analog [1].

Drug-Like Properties Lipophilicity Metabolic Stability

Synthetic Versatility: 6-Chloro Enables Selective Cross-Coupling Reactions Not Accessible with Other Halogens

The 6-chloro substituent on the [1,2,4]triazolo[4,3-a]pyridine scaffold displays distinct reactivity in palladium-catalyzed cross-coupling reactions compared to its 6-bromo counterpart. Under standard Suzuki-Miyaura conditions, the 6-chloro derivative undergoes coupling with phenylboronic acid to yield the 6-phenyl analog in 82% yield, while the 6-bromo derivative achieves only 45% yield due to competing dehalogenation [1]. This chemoselectivity allows for the stepwise functionalization of polyhalogenated triazolopyridines, a feature not reliably achieved with the more reactive 6-bromo or 6-iodo analogs [1].

Cross-Coupling Suzuki-Miyaura Chemoselectivity

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Optimal Application Scenarios Driven by Quantitative Differentiation Evidence


Lead Optimization of c-Met Kinase Inhibitors for Oncology

Based on the direct head-to-head evidence showing 6-chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives are 3.6-fold more potent against c-Met kinase and 3.8-fold more potent in cellular assays than their 6-fluoro analogs, this scaffold is the preferred starting point for developing next-generation c-Met inhibitors [1]. The superior in vivo antitumor efficacy (1.7-fold improvement over SGX-523) further validates its selection for preclinical oncology programs targeting c-Met-addicted cancers [1].

Building Block for CNS-Penetrant Kinase Inhibitors

The optimized logP of 2.8 for 6-chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives positions them ideally for CNS drug discovery, as supported by comparative physicochemical profiling [2]. This property, combined with the scaffold's kinase inhibition potential, makes it suitable for developing treatments for brain cancers or neurological disorders where balanced lipophilicity is critical for blood-brain barrier penetration [2].

Stepwise Functionalization via Selective Cross-Coupling for Library Synthesis

The 1.8-fold higher yield in Suzuki-Miyaura cross-coupling reactions compared to the 6-bromo analog enables efficient, high-yielding diversification of the triazolopyridine core [3]. This makes the 6-chloro scaffold the reagent of choice for generating focused libraries of triazolopyridine-based compounds in early-stage drug discovery [3].

SAR Exploration of Halogen Effects in Triazolopyridine Scaffolds

Given the clear SAR data showing that 6-chloro provides the optimal balance of potency and metabolic stability among 6-substituted triazolopyridines, this compound serves as a key control and comparator in medicinal chemistry campaigns aimed at understanding the role of halogen bonding and lipophilicity on target engagement and ADME properties [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.